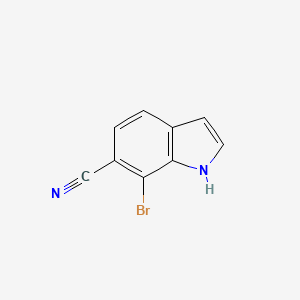

7-Bromo-1H-indole-6-carbonitrile

Description

Significance of the Indole (B1671886) Core in Heterocyclic Chemistry

The indole nucleus is a fundamental and privileged structure in heterocyclic chemistry. nih.govnumberanalytics.combohrium.com It consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, a combination that imparts a unique set of chemical properties. nih.gov This aromatic system is found in a vast number of natural products, including the essential amino acid tryptophan and various alkaloids with significant physiological effects. nih.govnumberanalytics.com The indole core's versatility as a synthetic building block has been recognized since its initial isolation from coal tar in the 19th century. numberanalytics.com Its electron-rich nature, particularly at the C3 position, makes it susceptible to electrophilic substitution, a key reaction in the functionalization of the indole ring. bohrium.comnih.gov This inherent reactivity, coupled with the ability to modify both the pyrrole and benzene rings, has made indole and its derivatives a central focus in the development of novel therapeutic agents and functional materials. numberanalytics.combohrium.comijpsr.com

Strategic Importance of Halogen and Nitrile Substituents in Indole Scaffolds

The introduction of halogen atoms and nitrile groups onto the indole scaffold is a powerful strategy for modulating the molecule's properties and reactivity. Halogens, such as bromine, can significantly influence a compound's lipophilicity and metabolic stability. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. For instance, a bromo-substituted indole can readily participate in reactions like Suzuki or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds.

The nitrile group (a carbon triple-bonded to a nitrogen) is a strong electron-withdrawing group. Its presence on the indole ring can alter the electron distribution of the aromatic system, influencing its reactivity in various chemical transformations. The nitrile group itself can be converted into other valuable functional groups, such as carboxylic acids, amines, or tetrazoles, further expanding the synthetic utility of the indole carbonitrile scaffold. The preparation of indole-3-carbonitrile from indole-3-carboxaldehyde (B46971) highlights a common synthetic route for introducing this functional group. orgsyn.org

Overview of 7-Bromo-1H-indole-6-carbonitrile within Advanced Organic Synthesis Research

This compound is a specific substituted indole that has emerged as a valuable intermediate in advanced organic synthesis. Its structure combines the features of a brominated indole with a nitrile substituent, offering multiple points for chemical modification. The bromine atom at the 7-position and the nitrile group at the 6-position on the indole ring provide orthogonal reactivity, allowing for selective transformations at either site. This dual functionality makes it a versatile building block for the synthesis of highly functionalized indole derivatives, which are often key components of pharmacologically active compounds and advanced materials.

Chemical and Physical Properties of this compound

The utility of this compound in synthesis is underpinned by its distinct chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrN₂ | guidechem.comsynthonix.comchemscene.com |

| Molecular Weight | 221.05 g/mol | guidechem.comchemscene.com |

| CAS Number | 2173193-92-3 | guidechem.comsynthonix.combldpharm.com |

| Appearance | Solid | sigmaaldrich.com |

| pKa | 13.50 ± 0.30 (Predicted) | guidechem.com |

| Storage | 2-8°C, protect from light | guidechem.com |

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are central to its application in organic chemistry. While specific, detailed synthetic procedures for this exact molecule are not extensively published in readily available literature, general methods for the synthesis of substituted indoles can be inferred.

The construction of the this compound scaffold likely involves a multi-step sequence. This could begin with a pre-functionalized benzene derivative that is then used to construct the fused pyrrole ring, a common strategy in indole synthesis. Alternatively, a pre-formed indole-6-carbonitrile could undergo regioselective bromination at the 7-position. The reactivity of this compound is dictated by its functional groups. The N-H of the indole can be deprotonated and alkylated or acylated. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions.

Applications in the Synthesis of Complex Molecules

The true value of this compound lies in its role as a precursor to more complex and often biologically active molecules. The strategic placement of the bromo and nitrile groups allows for the sequential or simultaneous introduction of other functionalities, leading to the rapid assembly of diverse molecular scaffolds.

For example, the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Negishi coupling reactions. This allows for the exploration of the chemical space around the 7-position of the indole ring, a region often critical for biological activity. Concurrently, the nitrile group can be transformed into a carboxylic acid, which can then be used to form amides or esters, or it can be reduced to an amine, providing a point for further derivatization. This orthogonal reactivity is a key advantage in the design of efficient and flexible synthetic routes.

Retrosynthetic Analysis of this compound

A retrosynthetic approach to this compound suggests that the target molecule can be disconnected at the C-C bond between the indole ring and the nitrile group, and the C-Br bond. This leads to two primary synthons: a 6-cyano-1H-indole cation and a bromide anion, or a 7-bromo-1H-indole anion and a cyanating agent. A plausible forward synthesis would involve the bromination of a 1H-indole-6-carbonitrile precursor or the cyanation of a 7-bromo-1H-indole precursor. The choice of strategy often depends on the availability of starting materials and the regioselectivity of the respective reactions.

Direct Synthesis Approaches to Indole Carbonitriles

The introduction of a nitrile group onto an indole ring can be achieved through several direct synthesis methods.

Electrophilic Aromatic Substitution Strategies for Nitrile Introduction

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing indole rings. nih.govresearchgate.netic.ac.uk The indole nucleus is electron-rich, making it susceptible to attack by electrophiles, preferentially at the C3 position. ic.ac.ukbhu.ac.in However, direct cyanation via EAS is challenging due to the nature of common cyanating agents.

One effective method involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanide source. mdpi.comscielo.br This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate, which activates the NCTS reagent. mdpi.com The electrophilic nitrile group is then transferred to the electron-rich indole ring. For instance, the synthesis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile was achieved with high regioselectivity at the C3 position using this method. mdpi.com

| Reagent | Catalyst | Position of Cyanation | Reference |

| NCTS | BF₃·OEt₂ | C3 | mdpi.com |

Cyanation Reactions: Mechanistic Insights and Regioselectivity

Cyanation reactions offer a direct route to indole carbonitriles. researchgate.net Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-CN bond formation. researchgate.net For example, palladium-catalyzed cyanation of aryl halides and triflates provides an efficient method for introducing the nitrile group. scielo.br

Electrochemical methods also present a sustainable alternative for the site-selective C-H cyanation of indoles. organic-chemistry.org Using trimethylsilyl cyanide (TMSCN) as the cyanide source and a redox catalyst like tris(4-bromophenyl)amine, high regioselectivity for both C2- and C3-cyanated indoles can be achieved without the need for transition-metal catalysts. organic-chemistry.org Mechanistic studies suggest a radical pathway involving the anodic oxidation of the indole to a radical cation, which then reacts with TMSCN. organic-chemistry.org

Rhodium(III)-catalyzed C2-selective cyanation of indoles using NCTS has also been developed, highlighting the tunability of regioselectivity based on the catalytic system. acs.org

| Method | Cyanide Source | Catalyst/Mediator | Regioselectivity | Reference |

| Electrochemical | TMSCN | Tris(4-bromophenyl)amine | C2 and C3 | organic-chemistry.org |

| Rhodium-catalyzed | NCTS | Rh(III) complex | C2 | acs.org |

Nitrile Group Formation via Carboxamide Dehydration

The dehydration of primary carboxamides is a classic and reliable method for the synthesis of nitriles. organic-chemistry.orgresearchgate.netrsc.orgyoutube.com This transformation can be accomplished using a variety of dehydrating agents. A common and effective reagent is thionyl chloride (SOCl₂). youtube.com Other modern reagents include triflic anhydride (B1165640) in the presence of a base like triethylamine, which offers a mild conversion of primary amides to nitriles in very good yields. organic-chemistry.org

A catalytic Appel-type dehydration has also been developed using oxalyl chloride, triethylamine, and a catalytic amount of triphenylphosphine oxide. organic-chemistry.org This method is highly efficient, with reactions often completing in less than 10 minutes. organic-chemistry.org The synthesis of 7-iodo-1H-indole-3-carbonitrile has been achieved through a sequence involving Friedel–Crafts acylation, oxime formation, and subsequent dehydration. researchgate.net

| Dehydrating Agent | Conditions | Reference |

| Thionyl chloride (SOCl₂) | N/A | youtube.com |

| Triflic anhydride/Et₃N | Mild | organic-chemistry.org |

| Oxalyl chloride/Et₃N/Ph₃PO (catalytic) | Mild, <10 min | organic-chemistry.org |

Synthesis of Bromoindole Precursors and Intermediates

The synthesis of the target molecule can also proceed through the initial preparation of a bromoindole precursor, which is then cyanated.

Bromination Protocols for Indole Derivatives

The bromination of indole derivatives is a well-established transformation, but controlling the regioselectivity can be challenging. acs.org The most reactive position for electrophilic attack on the unsubstituted indole ring is C3. researchgate.net

Direct bromination of indole with bromine in a solvent like N,N-dimethylformamide (DMF) typically yields 3-bromoindole with high efficiency. researchgate.net N-Bromosuccinimide (NBS) is another commonly used brominating agent for indoles. researchgate.netacs.org

Achieving bromination at other positions often requires strategic manipulation of the indole nucleus. For instance, to achieve C6-bromination, electron-withdrawing groups can be introduced at the N1 position to deactivate the pyrrole ring towards electrophilic attack. researchgate.net This directs the incoming electrophile to the benzene portion of the molecule. A study demonstrated the regioselective C6-bromination of methyl indolyl-3-acetate by first introducing electron-withdrawing groups at N1 and C8. researchgate.net Similarly, the presence of a substituent at the C4 position of 1H-indazole has been shown to direct bromination to the C7 position. rsc.org

| Brominating Agent | Position of Bromination | Conditions/Notes | Reference |

| Br₂ in DMF | C3 | Direct bromination of indole | researchgate.net |

| NBS | C3 (typically) | Common brominating agent | researchgate.netacs.org |

| Br₂ in CCl₄ | C6 | Requires deactivation of the pyrrole ring | researchgate.net |

| NBS | C7 | On 4-substituted 1H-indazoles | rsc.org |

An in-depth examination of the synthetic pathways leading to this compound and related functionalized indole frameworks reveals a landscape rich with classical and modern organic chemistry techniques. The construction of this specific molecule and its analogs relies on the careful orchestration of precursor synthesis followed by advanced functionalization strategies.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-8-7(5-11)2-1-6-3-4-12-9(6)8/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGSQPTZBDZHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Pathways of 7 Bromo 1h Indole 6 Carbonitrile

The unique arrangement of a bromine atom at the C-7 position, a nitrile group at C-6, and a reactive N-H group on the pyrrole (B145914) ring endows 7-Bromo-1H-indole-6-carbonitrile with a versatile chemical profile. This structure allows for functionalization at multiple sites, including the nitrogen atom, the C-7 position via the bromo substituent, and other positions on the indole (B1671886) scaffold through various modern synthetic methodologies.

Spectroscopic and Structural Characterization Methodologies for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 7-Bromo-1H-indole-6-carbonitrile by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the indole (B1671886) ring protons. The proton on the nitrogen (N-H) would typically appear as a broad singlet at a downfield chemical shift. The protons on the pyrrole (B145914) and benzene (B151609) portions of the indole ring would show distinct chemical shifts and coupling patterns that confirm the substitution pattern. For the related compound 7-bromo-3-methyl-1H-indole, the indole N-H proton appears as a singlet at δ 8.06 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the nitrile carbon (C≡N), typically found in the 115-125 ppm range, and the carbon atom bonded to the bromine (C-7), which would be influenced by the halogen's electronegativity. The other carbon atoms of the indole core would resonate at predictable chemical shifts for aromatic and heteroaromatic rings. rsc.orgnih.govchemicalbook.com

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would establish proton-proton coupling networks within the indole ring, while an HMBC spectrum would reveal long-range correlations between protons and carbons, confirming the connectivity of the nitrile group and the bromine atom to the indole scaffold. ipb.pt

Table 1: Predicted NMR Data for this compound Note: The following are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary based on solvent and other conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H | >10.0 | Broad singlet, N-H proton |

| ¹H | 7.0 - 8.0 | Multiplets, aromatic protons (H-2, H-3, H-4, H-5) |

| ¹³C | ~117 | Nitrile carbon (C≡N) |

| ¹³C | ~105 | C-7 (carbon attached to Bromine) |

| ¹³C | 100 - 140 | Aromatic and heteroaromatic carbons |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, APCI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. mdpi.com

The molecular formula for the compound is C₉H₅BrN₂. guidechem.comchemscene.com This corresponds to a molecular weight of approximately 221.05 g/mol . guidechem.comchemscene.com A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion region will exhibit two peaks of almost equal intensity, [M+H]⁺ and [M+2+H]⁺, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for indole derivatives could include the loss of the nitrile group (as HCN) or cleavage of the bromine atom.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | ~221.97 / ~223.97 | Molecular ion peak showing the characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

| [M+Na]⁺ | ~243.95 / ~245.95 | Sodium adduct, also showing the Bromine isotopic pattern. |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Characteristic C≡N Stretching Vibration)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides diagnostic absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent and unambiguous signal in the IR spectrum would be the sharp, intense absorption band for the nitrile (C≡N) group. This stretching vibration typically appears in the range of 2200–2260 cm⁻¹. For instance, the related compound 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile displays this characteristic absorption at 2212 cm⁻¹. mdpi.com

Another important feature is the N-H stretching vibration from the indole ring, which is expected to appear as a moderate to sharp band in the region of 3300–3500 cm⁻¹. Additional absorptions corresponding to C-H bonds on the aromatic ring and C=C bond stretching within the indole system would be observed in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Nitrile C≡N | Stretch | 2200 - 2260 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure and the nature of its chromophores. The indole ring system itself is a potent chromophore due to its conjugated π-electron system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method can provide precise data on bond lengths, bond angles, and torsional angles.

Furthermore, it reveals how the molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding (involving the indole N-H) and potential halogen bonds (involving the bromine atom). Studies on the related compound 7-bromo-1H-indole-2,3-dione (7-bromoisatin) have shown that molecules can dimerize via N—H⋯O hydrogen bonds and form extended chains through intermolecular Br⋯O contacts. researchgate.net Similar interactions could be expected to influence the solid-state structure of this compound. The analysis would yield a definitive confirmation of the molecular geometry and connectivity. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are routinely used to separate the target compound from starting materials, byproducts, and other impurities. mdpi.combldpharm.comambeed.com

By using a calibrated detector (such as a UV detector), the area under the peak corresponding to the compound can be integrated to determine its purity, often expressed as a percentage. Chemical suppliers frequently use these methods to certify the purity of their products, with typical purities of ≥98% being reported for related research chemicals. chemscene.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry. This allows for the simultaneous confirmation of the compound's identity (via its mass-to-charge ratio) and its purity in a single analytical run. acs.org

Elemental Analysis for Empirical Formula Confirmation

**Table 4: Theoretical Elemental Composition of this compound (C₉H₅BrN₂) ** Based on a Molecular Weight of 221.05 g/mol

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 48.90% |

| Hydrogen | H | 1.01 | 2.28% |

| Bromine | Br | 79.90 | 36.14% |

| Nitrogen | N | 14.01 | 12.67% |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a computational method that has become a standard tool for investigating the electronic properties of molecules. By approximating the electron density, DFT can accurately predict properties such as molecular geometries, vibrational frequencies, and electronic energies. For indole (B1671886) derivatives, DFT calculations can elucidate the influence of substituents, like the bromo and cyano groups in 7-Bromo-1H-indole-6-carbonitrile, on the electronic distribution within the molecule. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital of highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy is related to the electron affinity and reflects the molecule's ability to accept electrons, indicating its electrophilic character. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For illustrative purposes, the calculated HOMO and LUMO energies for a related compound, 5-cyanoindole, are presented in the table below. These values were obtained using DFT calculations at the B3LYP/6-311G level. researchgate.net

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2967 |

| LUMO Energy | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For a molecule like this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the indole ring and the nitrogen of the cyano group, indicating their nucleophilic character. The hydrogen atom attached to the indole nitrogen would likely exhibit a positive potential (blue), highlighting its electrophilic character and potential for hydrogen bonding. The bromine atom would also influence the electrostatic potential distribution. Understanding the MEP is crucial for predicting how the molecule might interact with biological targets, such as proteins, through non-covalent interactions like hydrogen bonds and halogen bonds. researchgate.net

Conformational Analysis and Molecular Mechanics Simulations (e.g., MMFF94x, AMBER99)

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For flexible molecules, this can be a complex task. Molecular mechanics force fields, such as MMFF94x (Merck Molecular Force Field) and AMBER99 (Assisted Model Building with Energy Refinement), are computational methods used to perform conformational searches and molecular dynamics simulations. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Hypothesis Generation

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a vital role in modern drug discovery. nih.govijddd.commdpi.comeurjchem.comijsr.net QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. These descriptors can be electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

For a class of compounds like substituted indoles, a QSAR study could be performed to understand how different substituents at various positions on the indole ring affect a specific biological activity. nih.govijddd.commdpi.comeurjchem.comijsr.net By analyzing the QSAR model, researchers can generate hypotheses about the key structural features required for a desired activity. For this compound, a QSAR study could help to understand the contribution of the bromo and cyano groups to its potential biological effects and guide the design of new, more potent analogs.

Prediction of Global Chemical Reactivity Descriptors

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1 / η) and indicates how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

The following table presents the calculated global reactivity descriptors for 5-cyanoindole, based on its HOMO and LUMO energies, to illustrate the application of these concepts.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.2967 |

| Electron Affinity (A) | 1.8096 |

| Electronegativity (χ) | 4.05315 |

| Chemical Hardness (η) | 2.24355 |

| Chemical Softness (S) | 0.44572 |

| Electrophilicity Index (ω) | 3.6593 |

Advanced Applications in Organic and Medicinal Chemistry Research

Role as Versatile Heterocyclic Building Blocks in Complex Molecule Synthesis

The indole (B1671886) scaffold is a well-established privileged structure in medicinal chemistry and a versatile building block in organic synthesis. The presence of reactive handles, such as the bromine atom and the cyano group in 7-Bromo-1H-indole-6-carbonitrile, enhances its utility as a precursor for more complex molecular architectures. Bromoindoles, in particular, are valuable starting materials for a variety of coupling reactions, allowing for the introduction of diverse substituents and the construction of intricate heterocyclic systems.

Radical cyclizations are powerful methods for constructing carbo- and heterocyclic compounds from acyclic precursors due to their high reaction rates and mild conditions. acs.org While specific examples detailing the use of this compound in complex natural product synthesis are not prevalent in readily available literature, the reactivity of the bromo- and cyano-substituted indole core suggests its potential in such endeavors. The bromo group at the 7-position can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form new carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the indole core with various aryl, alkyl, and vinyl groups.

The cyano group at the 6-position is also a versatile functional group that can be transformed into other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. This dual functionality of this compound makes it a highly attractive building block for the synthesis of diverse and complex molecular scaffolds.

Application in the Synthesis of Diverse Indole Derivatives and Analogues for Research Purposes

The functional groups of this compound serve as anchor points for the synthesis of a wide range of indole derivatives for research purposes. The strategic manipulation of the bromo and cyano groups allows for the systematic modification of the indole scaffold to probe structure-activity relationships (SAR) in various biological contexts.

A notable example of the utility of a bromoindole in synthesis is the preparation of bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors. nih.gov In these syntheses, 6-bromoindole (B116670) was used as a key building block to create a series of inhibitors (NL1, NL2, and NL3) by modifying the indole nitrogen and by substituting the bromine atom via Pd-catalyzed cross-coupling. nih.gov This highlights a potential pathway for the derivatization of this compound, where the bromine atom at the 7-position can be replaced with various moieties to generate a library of analogues.

Similarly, the synthesis of polysubstituted indole-2-carbonitriles has been achieved through cross-coupling reactions of 3-iodo-indole-2-carbonitrile derivatives. nih.gov These reactions, including Sonogashira, Suzuki–Miyaura, Stille, and Heck couplings, demonstrate the feasibility of functionalizing the indole core while retaining the nitrile group. nih.gov This suggests that this compound could undergo similar transformations at the 7-position to yield a diverse set of substituted indole-6-carbonitriles for further investigation.

| Starting Material | Reaction Type | Product Class | Potential Application |

| 6-Bromoindole | Alkylation, Hydrolysis, Peptide coupling | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Antibiotic Potentiation nih.gov |

| 6-Bromoindole | Alkylation | 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | Antibiotic Potentiation nih.gov |

| 6-Bromoindole | Pd-catalyzed cross-coupling | 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3) | Antibiotic Potentiation nih.gov |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitriles | Sonogashira, Suzuki–Miyaura, Stille, Heck cross-couplings | Di-, tri-, and tetra-substituted indole-2-carbonitriles | Synthetic Intermediates nih.gov |

Research into Molecular Scaffolds for Biological Target Modulation Studies

The indole nucleus is a common feature in many biologically active compounds, and its derivatives are actively researched for their potential to modulate the function of various biological targets. The specific substitution pattern of this compound makes it an interesting candidate for the design of novel modulators.

Kinases are a major class of drug targets, particularly in oncology, and the indole scaffold has been identified as a "privileged fragment" for the design of kinase inhibitors. jst.go.jpresearchgate.net The 7-azaindole (B17877) scaffold, a close analogue of indole, is particularly effective as it can form bidentate hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. jst.go.jpjst.go.jpnih.gov

The design of kinase inhibitors based on the indole scaffold often involves the strategic placement of substituents to occupy specific pockets within the ATP-binding site. For instance, in the design of c-Met inhibitors, the 7-azaindole scaffold was chosen to enhance binding affinity through hydrogen bonding. nih.gov The bromine atom and cyano group of this compound could serve as handles to introduce substituents that can interact with different regions of the kinase active site, thereby influencing potency and selectivity. The bromo group could be replaced by various aryl or alkyl groups via cross-coupling reactions to explore interactions within the hydrophobic regions of the kinase, while the cyano group could be modified to introduce hydrogen bond donors or acceptors.

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Structural modifications can profoundly influence how a molecule interacts with its biological target, affecting its affinity, selectivity, and pharmacokinetic properties.

In the context of kinase inhibitors, modifications to the indole scaffold are crucial for achieving selectivity among the large family of kinases. For example, the development of orally active 7-azaindole inhibitors of Cdc7 involved modifications at the C-3 and C-5 positions of the azaindole ring. nih.gov Similarly, for this compound, the bromine at position 7 and the nitrile at position 6 provide key sites for structural diversification. The introduction of different functional groups at these positions can alter the electronic properties and steric profile of the molecule, leading to differential interactions with the amino acid residues in the target's binding pocket.

The emergence of antibiotic-resistant bacteria is a major global health threat, and there is a pressing need for new antimicrobial agents and strategies to overcome resistance. Indole derivatives have shown promise in this area, both as standalone antimicrobial agents and as potentiators of existing antibiotics.

Research has shown that certain bromoindole derivatives exhibit antimicrobial activity. For example, 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic antimicrobial activity against Gram-positive bacteria and have been shown to enhance the activity of antibiotics against resistant Gram-negative bacteria. researchgate.net Furthermore, a screening of indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB) revealed that 6-bromoindole had a minimum inhibitory concentration (MIC) of 64 µg/mL. nih.gov These findings suggest that the bromo-substituted indole core is a viable starting point for the development of new antimicrobial agents. The presence of a cyano group in this compound could further modulate this activity, as cyano-substituted bisindole derivatives have shown potent antibacterial activity against MRSA strains. nih.gov

| Indole Derivative | Target Organism/Activity | Reference |

| 6-Bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus, S. intermedius, Pseudomonas aeruginosa (enhancer) | researchgate.net |

| 6-Bromoindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | nih.gov |

| 5-Cyano substituted bisindole carbazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | nih.gov |

Indole derivatives have been investigated as inhibitors of various enzymes involved in metabolic diseases. For example, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis and a target for anti-diabetic drugs. nih.gov While this specific study focused on nitro-substituted indoles, it highlights the potential of the indole scaffold to bind to and modulate the activity of FBPase.

Contribution to Advanced Materials Science Research and Development

The intrinsic properties of the indole scaffold, such as its aromaticity and electron-donating nature, have made indole derivatives attractive candidates for the development of advanced organic materials. The introduction of a bromine atom and a nitrile group in this compound further modulates its electronic and photophysical characteristics, opening avenues for its application in materials science.

While specific research on the direct application of this compound in advanced materials is still emerging, its structural motifs are found in compounds utilized in organic electronics and fluorescent materials. The presence of the indole ring, a known component in organic semiconductors, suggests potential for this compound in the design of new materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of larger conjugated systems with tailored electronic properties. Furthermore, the nitrile group can influence the electron affinity and solid-state packing of the resulting materials, which are critical parameters for their performance in electronic devices.

Some suppliers of fine chemicals categorize this compound under the umbrella of fluorescent dyes, hinting at its potential luminescent properties. mdpi.com Indole derivatives are known to exhibit fluorescence, and the specific substitution pattern of this compound could lead to unique emission characteristics. Further investigation into its photophysical properties could uncover applications in fluorescent probes and sensors.

Development of New Synthetic Methodologies and Catalytic Systems Using Indole Precursors

The development of novel and efficient synthetic routes to complex molecules is a cornerstone of organic chemistry. This compound serves as a valuable starting material for the synthesis of a variety of substituted indole derivatives, thereby contributing to the expansion of chemical space. The bromine atom at the 7-position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions allow for the introduction of various aryl, vinyl, and alkynyl groups, leading to the construction of intricate molecular architectures.

For instance, the palladium-catalyzed coupling of N-substituted 4-bromo-7-azaindoles with amines, amides, and phenols has been demonstrated to be an efficient method for C-N and C-O bond formation. nih.gov By analogy, this compound could be employed in similar transformations to generate libraries of novel compounds with potential biological activities.

Moreover, the indole nucleus itself can be part of a ligand scaffold for transition metal catalysts. acs.org While there are no specific reports of this compound being used in this capacity, its functional groups could be modified to create novel ligands for various catalytic processes. The development of new catalytic systems is crucial for achieving challenging chemical transformations with high efficiency and selectivity.

A study on the synthesis of a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, highlights a method for the cyanation of an indole at the 3-position using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst. mdpi.comresearchgate.net This demonstrates the reactivity of the indole core and the potential for selective functionalization of bromo-indole carbonitrile derivatives.

Strategic Intermediates in Natural Product Total Synthesis Initiatives

The total synthesis of complex natural products is a driving force for innovation in organic chemistry, often leading to the discovery of new reactions and strategies. Marine organisms, in particular, are a rich source of structurally diverse and biologically active indole alkaloids, many of which are halogenated. nih.govresearchgate.netnih.gov The presence of a bromine atom in these natural products makes brominated indole derivatives like this compound attractive as strategic intermediates in their total synthesis.

For example, a variety of brominated indole alkaloids have been isolated from the marine bryozoan Flustra foliacea. researchgate.net The synthesis of these complex molecules often requires the use of pre-functionalized indole building blocks. While no published total synthesis explicitly uses this compound, its structure represents a plausible starting point or a key intermediate. The bromine atom could be introduced at a late stage or be present from the beginning of the synthetic sequence, guiding the subsequent chemical transformations.

The synthesis of meridianins, a class of marine alkaloids containing a brominated indole nucleus, further underscores the importance of bromoindole precursors in natural product synthesis. nih.gov The development of efficient methods to access these precursors is therefore of significant interest to the synthetic community.

Precursors for Photoaffinity Labels in Chemical Biology Research

Photoaffinity labeling is a powerful technique used in chemical biology to identify and study protein-ligand interactions. This method involves the use of a photo-reactive probe that, upon irradiation with light, forms a covalent bond with its target protein. Indole derivatives have been explored as scaffolds for the design of photoaffinity labels due to their ability to be functionalized with photoreactive groups.

While direct evidence for the use of this compound as a precursor for photoaffinity labels is not yet available in the literature, its structure possesses features that make it a promising candidate. The bromine atom can be readily converted to other functional groups, including those that can be further elaborated into photoreactive moieties like diazirines or benzophenones. The nitrile group can also be a site for chemical modification. The indole core can serve as the recognition element that directs the probe to a specific binding site on a target protein. The synthesis of various indole derivatives for biological functional analysis as diazirine-based photoaffinity labels has been reported, highlighting the potential of this class of compounds in chemical biology.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Achievements

Research on 7-Bromo-1H-indole-6-carbonitrile (CAS No. 2173193-92-3) is still in its nascent stages, with much of the current knowledge being inferred from studies on analogous compounds. The primary achievement in the field is the recognition of its potential as a building block in the synthesis of more complex molecules. The presence of a bromine atom at the 7-position and a nitrile group at the 6-position of the indole (B1671886) ring offers multiple sites for chemical modification, making it a versatile precursor for creating diverse chemical libraries.

The current landscape is largely dominated by its availability from commercial suppliers, which facilitates its use in exploratory research. While specific, peer-reviewed studies focusing exclusively on this compound are limited, the broader body of work on bromoindoles and indole carbonitriles provides a solid foundation for predicting its reactivity and potential utility.

Identification of Unexplored Synthetic Routes and Derivatization Potential

The synthesis of this compound is not extensively documented in publicly available literature. However, established methods for the synthesis of related compounds offer viable routes. One potential synthetic strategy involves the bromination of a pre-formed indole-6-carbonitrile. Alternatively, construction of the indole ring from a suitably substituted benzene (B151609) derivative already bearing the bromo and cyano functionalities is another plausible approach.

A reported synthesis for a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, utilized an electrophilic cyanation of the corresponding bromoindole precursor with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate. mdpi.com This suggests a potential route for the synthesis of this compound from 7-bromo-1H-indole.

The derivatization potential of this compound is significant. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, alkyl, and alkynyl groups at the 7-position. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine, providing further avenues for functionalization. The indole nitrogen can also be alkylated or arylated to introduce additional diversity.

Opportunities for Application of Advanced Spectroscopic and Structural Elucidation Techniques

A comprehensive spectroscopic characterization of this compound is crucial for its future development. While basic data is available from suppliers, detailed analysis using advanced techniques is warranted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would be invaluable for unambiguous assignment of all proton and carbon signals. This data would serve as a benchmark for the characterization of its future derivatives.

Infrared (IR) Spectroscopy: The IR spectrum would clearly show the characteristic stretching frequencies of the N-H bond of the indole ring, the C≡N of the nitrile group, and the C-Br bond.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide structural insights.

X-ray Crystallography: Obtaining a single crystal structure of this compound would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is particularly valuable for computational modeling and understanding its packing in potential materials applications.

Prospects in Computational Chemistry for Predictive Modeling and Design

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental efforts.

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the optimized geometry, electronic structure, and spectroscopic properties (NMR, IR) of the molecule. These theoretical calculations can be compared with experimental data for validation.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and its potential as an electron donor or acceptor in chemical reactions and electronic devices.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack, thus predicting its reactivity in derivatization reactions.

By employing these computational methods, researchers can screen potential derivatives of this compound for desired properties before embarking on time-consuming and resource-intensive synthetic work.

Future Avenues in Chemical Biology and Materials Science Applications of Indole Carbonitriles

The unique substitution pattern of this compound makes it a promising scaffold for applications in both chemical biology and materials science.

Chemical Biology: Indole carbonitriles have been investigated for a range of biological activities. The nitrile group can act as a hydrogen bond acceptor or be bioisosterically replaced with other functional groups to modulate activity. The bromo substituent can enhance lipophilicity and potentially influence binding affinity to biological targets. Future research could explore the synthesis of libraries of derivatives of this compound and screen them for activities such as kinase inhibition, antimicrobial effects, or as probes for biological processes.

Materials Science: The indole nucleus is a well-known component of organic electronic materials. The presence of the electron-withdrawing nitrile group and the polarizable bromine atom can influence the electronic properties of the molecule, making it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in functional polymers. The potential for extensive derivatization allows for the fine-tuning of its electronic and photophysical properties for specific material applications.

Q & A

Q. What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Molecular Orbital Analysis : Use Gaussian to calculate Fukui indices for electrophilic/nucleophilic sites.

- Docking Studies : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.